Product packaging for Diethyl (8-chlorooctyl)propanedioate(Cat. No.:CAS No. 650598-39-3)

Diethyl (8-chlorooctyl)propanedioate

Cat. No.: B12589831
CAS No.: 650598-39-3
M. Wt: 306.82 g/mol
InChI Key: OWSJBTRLNXLUGR-UHFFFAOYSA-N
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Description

Diethyl (8-chlorooctyl)propanedioate is a malonic acid derivative where the malonate core is functionalized with an 8-chlorooctyl chain. This structure classifies it as a valuable intermediate in organic synthesis, particularly in malonic ester synthesis methodologies . The compound features a central methylene group flanked by two carbonyl groups, making this position highly acidic and allowing for deprotonation and subsequent alkylation . The terminal chlorine atom on the octyl chain serves as a versatile functional handle, readily participating in nucleophilic substitution reactions to form longer carbon chains or introduce heteroatoms . This makes this compound a versatile building block for the construction of more complex molecules. Its primary research value lies in its application for the preparation of mono- and disubstituted acetic acids . Following alkylation or other functionalization of the malonate core, the diester group can be hydrolyzed and decarboxylated to yield carboxylic acid derivatives with various chain lengths and substituents . While a closely related compound, diethyl 2-(8-bromooctyl)malonate, is documented with the CAS number 77011-21-3 and a molecular formula of C15H27BrO4 , the specific properties and applications of this compound are a subject of ongoing research. As a malonate ester, it is part of a family of compounds extensively used as precursors in the manufacture of pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory agents, as well as vitamins, agrochemicals, and fragrances . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27ClO4 B12589831 Diethyl (8-chlorooctyl)propanedioate CAS No. 650598-39-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

650598-39-3

Molecular Formula

C15H27ClO4

Molecular Weight

306.82 g/mol

IUPAC Name

diethyl 2-(8-chlorooctyl)propanedioate

InChI

InChI=1S/C15H27ClO4/c1-3-19-14(17)13(15(18)20-4-2)11-9-7-5-6-8-10-12-16/h13H,3-12H2,1-2H3

InChI Key

OWSJBTRLNXLUGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCCCCCl)C(=O)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for Diethyl 8 Chlorooctyl Propanedioate

Optimized Alkylation Strategies for Diethyl Malonate with ω-Halogenated Alkanes

The most established route to Diethyl (8-chlorooctyl)propanedioate involves the nucleophilic substitution of a halogenated octane (B31449) derivative with the carbanion of diethyl malonate. The success of this synthesis hinges on precise control over the reaction conditions to favor the desired mono-substituted product.

Generation and Reactivity of the Diethyl Malonate Carbanion

The methylene (B1212753) group (-CH₂-) in diethyl malonate is flanked by two electron-withdrawing carbonyl groups, which significantly increases the acidity of its α-hydrogens (pKa ≈ 13). phasetransfercatalysis.comlibretexts.org This allows for facile deprotonation by a suitable base to form a stabilized carbanion, commonly referred to as an enolate. libretexts.orgpearson.com The negative charge of this enolate is delocalized across the α-carbon and the two carbonyl oxygen atoms, as depicted by its resonance structures. pearson.comwikipedia.org This resonance stabilization makes the enolate a soft and effective nucleophile, capable of reacting with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond. libretexts.orgfiveable.melibretexts.org

The classic method for generating this carbanion involves using sodium ethoxide as the base in ethanol (B145695) as the solvent. libretexts.orgquora.com The use of an alkoxide base corresponding to the ester groups (ethoxide for an ethyl ester) is crucial to prevent transesterification, a side reaction that would scramble the ester groups. libretexts.orgwikipedia.org

Investigation of Base-Mediated Conditions and Solvent Effects on Monoalkylation Selectivity

While the sodium ethoxide/ethanol system is traditional, it has drawbacks, including slow reaction rates and the need for strictly anhydrous conditions. acs.orgscribd.com To improve reaction efficiency, various base-solvent systems have been investigated. The choice of base and solvent profoundly impacts the reaction's rate and selectivity (C-alkylation vs. O-alkylation), with the primary goal being exclusive C-alkylation for the synthesis of this compound.

A significant advancement is the use of phase-transfer catalysis (PTC). phasetransfercatalysis.comacs.org This technique facilitates the reaction between the diethyl malonate, an organic-soluble reactant, and an inorganic base like potassium carbonate, which is typically insoluble in organic solvents. phasetransfercatalysis.comscribd.comresearchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, transports the carbonate anion into the organic phase, where it can deprotonate the diethyl malonate. acs.orggoogle.com This solid-liquid PTC system, often run in non-polar solvents like toluene (B28343) or acetonitrile (B52724), offers several advantages:

It avoids the use of strong, moisture-sensitive bases like sodium ethoxide. acs.org

It minimizes ester hydrolysis, a common side reaction when using aqueous bases. acs.orgscribd.com

It often leads to higher yields and better selectivity for the C-alkylated product. acs.org

One process for the synthesis of 2-(8-chlorooctyl)-diethyl malonate involves reacting diethyl malonate with 1,8-dichlorooctane (B1211115) using potassium carbonate as the base in the presence of phase-transfer catalysts like tetrabutylammonium (B224687) bromide and polyethylene (B3416737) glycol monomethyl ether. google.com This method, conducted in a solvent system of cyclohexane (B81311) and DMF, resulted in a 77% yield of the desired mono-alkylated product. google.com

Table 1: Comparison of Base/Solvent Systems for Diethyl Malonate Alkylation

Base System Solvent Key Characteristics & Findings References
Sodium Ethoxide Ethanol Traditional method; prevents transesterification but can be slow. libretexts.org, wikipedia.org
Potassium Carbonate Toluene, Acetonitrile Used in phase-transfer catalysis (PTC); promotes C-alkylation and minimizes hydrolysis. phasetransfercatalysis.com, acs.org
Sodium Hydride (NaH) DMF, THF Strong base for complete enolate formation; requires anhydrous conditions. nih.gov, researchgate.net

Mitigation of Dialkylation and Other Side Reactions

A primary challenge in the synthesis of this compound is the prevention of dialkylation. After the first alkylation, the resulting mono-substituted malonic ester still possesses one acidic α-hydrogen, which can be removed by the base, leading to a second alkylation reaction. This produces an undesired dialkylated byproduct, reducing the yield of the target compound.

Several strategies have been developed to suppress this side reaction:

Stoichiometric Control : Using a slight excess of diethyl malonate can help ensure the alkylating agent is consumed before significant dialkylation occurs. nih.gov

Use of Excess Dihaloalkane : A more effective industrial strategy involves using a significant excess of the dihaloalkane (e.g., 1,8-dichlorooctane). google.com This ensures the malonate enolate is more likely to encounter an unreacted dihaloalkane molecule than a molecule of the mono-alkylated product. The excess dihaloalkane can then be recovered and recycled. google.com A process using a molar ratio of diethyl malonate to 1,8-dichlorooctane of approximately 1:2 has been shown to be effective. google.com

Delayed Catalyst Addition in PTC : In some PTC processes using potassium carbonate, adding the phase-transfer catalyst only after the reaction has proceeded to 50-80% conversion can improve selectivity for monoalkylation. google.com This approach limits the formation of highly reactive enolates in the early stages, disfavoring the second alkylation step. google.com

By carefully selecting the base, solvent, and stoichiometry, and by employing techniques like PTC, the formation of this compound can be optimized to achieve high yields and purity. google.com

Alternative Synthetic Routes and Methodological Innovations

Beyond classical alkylation, research into novel synthetic methods offers alternative pathways for forming the crucial carbon-carbon bond in functionalized malonates. These innovations often focus on transition metal catalysis and green chemistry principles to improve efficiency and sustainability.

Exploration of Transition Metal-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Palladium-catalyzed reactions of malonates)

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. upenn.edulibretexts.org While extensively used for creating bonds between sp² carbons (e.g., in aryl-aryl coupling), their application to sp³ carbon centers, as required for alkylmalonate synthesis, is an area of active development.

Palladium-catalyzed reactions, in particular, have been developed for the α-arylation of malonates, coupling them with aryl halides or triflates. nih.govacs.org These reactions typically involve a Pd(0)/Pd(II) catalytic cycle and require specialized phosphine (B1218219) ligands to facilitate the key steps of oxidative addition and reductive elimination. nih.gov Although direct palladium-catalyzed coupling of diethyl malonate with an alkyl halide like 1,8-dichlorooctane is less common than arylation, the underlying principles represent a sophisticated alternative to base-mediated Sₙ2 reactions. upenn.edunih.gov

Copper-catalyzed systems have also emerged as a mild and general method for the arylation of diethyl malonate, using copper(I) iodide as a catalyst. arabjchem.orgresearchgate.netacs.org The development of such catalytic systems for alkyl-alkyl coupling could provide future pathways for the synthesis of compounds like this compound.

Table 2: Examples of Transition Metal-Catalyzed Malonate Coupling Reactions

Catalyst System Coupling Partners Reaction Type References
Pd(OAc)₂ / P(t-Bu)₃ Diethyl malonate + Aryl bromides/chlorides α-Arylation nih.gov
CuI / 2-phenylphenol Diethyl malonate + Aryl iodides α-Arylation acs.org

Green Chemistry Approaches in the Synthesis of Functionalized Malonates

Modern synthetic chemistry emphasizes the use of environmentally benign methods. ui.ac.id Several green chemistry approaches are applicable to the synthesis of functionalized malonates.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comscirp.org Microwave-assisted alkylation of diethyl malonate, including under PTC conditions, has been shown to be highly efficient, promoting monobenzylation and reducing side reactions. arabjchem.orgtandfonline.comresearchgate.net

Solvent-Free and Alternative Solvent Systems : Performing reactions without a solvent or in greener solvents (like water or biodegradable options) reduces waste and environmental impact. tandfonline.comscirp.org Michael additions of diethyl malonate to chalcones have been successfully carried out under solvent-free, microwave-irradiated conditions. tandfonline.com Furthermore, enzyme-catalyzed synthesis of malonate polyesters has been achieved in solventless systems, highlighting a sustainable biocatalytic approach. rsc.org

Phase-Transfer Catalysis (PTC) : As mentioned previously, PTC is considered a green chemistry technique. It allows the use of safer, less expensive, and more environmentally friendly inorganic bases, reduces the need for anhydrous organic solvents, and often proceeds under milder conditions with lower energy consumption. phasetransfercatalysis.comresearchgate.net

These innovative methodologies offer promising alternatives for the synthesis of this compound, with potential benefits in terms of efficiency, selectivity, and environmental sustainability.

Mechanistic Elucidation of Compound Formation Pathways

The formation of this compound proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. libretexts.orgfiveable.mepressbooks.publibretexts.orgyoutube.com The process is initiated by the deprotonation of diethyl malonate at the α-carbon using a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. libretexts.orglibretexts.orgorganicchemistrytutor.com This enolate then acts as the nucleophile, attacking the electrophilic carbon of the 8-chlorooctyl halide and displacing the halide leaving group to form the desired product. patsnap.comfiveable.me

Computational Modeling of Reaction Intermediates and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating the detailed mechanistic pathways of organic reactions, including the SN2 alkylation of malonate enolates. researchgate.netresearchgate.net While specific models for this compound are not readily found, calculations on analogous systems provide significant insights into the structure and energetics of the reaction intermediates and transition states.

Reaction Intermediates:

The key reaction intermediate is the diethyl malonate enolate . This species is planar at the nucleophilic carbon and is stabilized by resonance, with the negative charge delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups. Computational models can accurately predict the bond lengths, bond angles, and charge distribution of this enolate. The models also show that the enolate can exist as different conformers, and the lowest energy conformer is the one that proceeds to the transition state.

Another important aspect that can be modeled is the potential for both C-alkylation and O-alkylation. Computational studies on related enolates have shown that while O-alkylation might be kinetically favored in the gas phase, C-alkylation is the predominant pathway in solution, which is consistent with experimental observations in the malonic ester synthesis. researchgate.net

Transition State:

The transition state of the SN2 reaction is the highest energy point along the reaction coordinate. Computational modeling can determine the geometry and energy of this transient species. For the formation of this compound, the transition state would involve the simultaneous breaking of the carbon-halogen bond of the chlorooctyl group and the formation of the new carbon-carbon bond with the enolate.

Key features of the computationally modeled transition state include:

A trigonal bipyramidal geometry around the electrophilic carbon of the octyl chain.

Partial bonds between the incoming nucleophile (enolate carbon) and the electrophilic carbon, and between the electrophilic carbon and the leaving group (chloride).

A specific orientation of the enolate and the alkyl halide to allow for optimal orbital overlap for the backside attack characteristic of the SN2 mechanism.

DFT calculations can provide the activation energy (the energy difference between the reactants and the transition state), which is a critical kinetic parameter. These calculations can also be used to study the influence of different solvents by using implicit or explicit solvent models, helping to rationalize the experimental kinetic data.

Table 2: Key Parameters from Computational Modeling of Malonate Alkylation

ParameterDescriptionSignificance
Enolate Geometry Bond lengths and angles of the diethyl malonate enolate.Determines the structure and stability of the primary nucleophile.
Charge Distribution Distribution of electron density on the enolate.Identifies the nucleophilic center (α-carbon) and explains reactivity.
Transition State Geometry Arrangement of atoms at the highest energy point of the reaction.Defines the steric and electronic requirements for the reaction to occur.
Activation Energy (ΔG‡) The energy barrier for the reaction.A key determinant of the reaction rate; lower activation energy means a faster reaction.
Reaction Energy (ΔG_rxn) The overall energy change of the reaction.Indicates whether the reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic).
C- vs. O-Alkylation Barrier Comparison of activation energies for attack at carbon versus oxygen.Explains the observed regioselectivity of the reaction.

By combining kinetic studies with computational modeling, a comprehensive understanding of the formation of this compound can be achieved, enabling the rational design of more efficient and selective synthetic protocols.

Chemical Transformations and Reactivity of Diethyl 8 Chlorooctyl Propanedioate

Transformations Involving the Malonate Diester Moiety

The diethyl malonate core of the molecule is an "active methylene (B1212753) compound," characterized by a carbon atom positioned between two electron-withdrawing carbonyl groups. This structural feature imparts significant reactivity, making it a cornerstone of classical organic synthesis for creating a variety of more complex structures. ucalgary.canih.gov

Controlled Hydrolysis and Decarboxylation to Substituted Carboxylic Acids

The hydrolysis of the ester groups can be catalyzed by either an acid or a base, with each method having distinct characteristics. libretexts.org

Acid-Catalyzed Hydrolysis: This process is the reverse of Fischer esterification and is driven to completion by using a large excess of water with a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.orgcommonorganicchemistry.com The reaction is reversible, meaning it reaches an equilibrium state rather than going to completion. libretexts.orgpsiberg.com The mechanism involves protonation of the carbonyl oxygen by a hydronium ion, which activates the carbonyl carbon for nucleophilic attack by water, leading to a tetrahedral intermediate that eventually breaks down to the carboxylic acid and ethanol (B145695). psiberg.comyoutube.com

Base-Catalyzed Hydrolysis (Saponification): This method utilizes a stoichiometric amount of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.com The reaction is irreversible under basic conditions. psiberg.commasterorganicchemistry.com The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then expels an ethoxide ion to form the carboxylic acid. masterorganicchemistry.com This carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt. masterorganicchemistry.com A final acidification step is required during workup to neutralize the carboxylate and generate the free carboxylic acid. masterorganicchemistry.com Saponification is often preferred for achieving maximum yield due to its irreversible nature. psiberg.com

Interactive Table: Comparison of Ester Hydrolysis Conditions
FeatureAcidic HydrolysisBasic Hydrolysis (Saponification)
Reagent Strong acid (e.g., H₂SO₄, HCl)Strong base (e.g., NaOH, KOH)
Stoichiometry Catalytic amount youtube.comStoichiometric amount youtube.commasterorganicchemistry.com
Reversibility Reversible libretexts.orgcommonorganicchemistry.compsiberg.comIrreversible psiberg.commasterorganicchemistry.com
Initial Product Dicarboxylic acidDicarboxylate salt libretexts.orgmasterorganicchemistry.com
Key Step Driven by excess water libretexts.orgcommonorganicchemistry.comFavorable acid-base reaction masterorganicchemistry.com
Workup Simple extractionRequires acidification step masterorganicchemistry.com

Following hydrolysis, the resulting (8-chlorooctyl)malonic acid readily undergoes decarboxylation upon heating. patsnap.comwikipedia.org This reaction involves the loss of a molecule of carbon dioxide (CO₂) to produce the final substituted carboxylic acid. patsnap.com The mechanism for the decarboxylation of β-keto acids and malonic acids is a well-established process that proceeds through a cyclic transition state. The molecule arranges itself so that the carboxyl group's hydroxyl can form a hydrogen bond with the other carbonyl oxygen. This facilitates a concerted flow of electrons, leading to the elimination of CO₂ and the formation of an enol intermediate. This enol then quickly tautomerizes to the more stable final carboxylic acid product, 10-chlorodecanoic acid. masterorganicchemistry.com

Transesterification and Amidation Reactions for Novel Diester and Diamide (B1670390) Synthesis

The ester groups of Diethyl (8-chlorooctyl)propanedioate can be converted into other esters or amides without disturbing the alkyl backbone.

Transesterification: This reaction exchanges the ethyl groups of the diester for different alkyl groups by reacting the compound with a different alcohol under acidic or basic conditions. masterorganicchemistry.com

Base-catalyzed transesterification involves an alkoxide (e.g., sodium methoxide) acting as a nucleophile, attacking a carbonyl group to form a tetrahedral intermediate, which then eliminates an ethoxide ion. masterorganicchemistry.com

Acid-catalyzed transesterification begins with the protonation of a carbonyl oxygen, making it more electrophilic for attack by a new alcohol molecule. masterorganicchemistry.com

Amidation: Malonic esters can be converted to amides by reacting them with amines. patsnap.com This reaction typically involves nucleophilic acyl substitution where the amine attacks the carbonyl carbon, leading to the displacement of the ethoxy group to form an amide linkage. To form a diamide from this compound, two equivalents of an amine would be required.

Interactive Table: Synthesis of Novel Diesters and Diamides
ReactionReagentsProduct Type
Transesterification Different alcohol (e.g., Methanol) + Acid or Base CatalystNovel Diester (e.g., Dimethyl (8-chlorooctyl)propanedioate)
Amidation Primary or Secondary Amine (e.g., Methylamine)Diamide (e.g., N,N'-Dimethyl-(8-chlorooctyl)propanediamide)

Knoevenagel Condensations and Related Reactions with Carbonyl Compounds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as a malonic ester, to a carbonyl group of an aldehyde or ketone. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is strong enough to deprotonate the malonic ester but not the aldehyde or ketone. wikipedia.orgthermofisher.com

In this reaction, the enolate of this compound acts as the nucleophile, attacking the carbonyl carbon. The initial adduct then undergoes dehydration (elimination of a water molecule) to yield a stable α,β-unsaturated product. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. rsc.org A variation known as the Doebner modification involves using pyridine (B92270) as the catalyst with a substrate containing a carboxylic acid group, which results in condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Reactions at the Terminal 8-Chlorooctyl Group

Independent of the malonate moiety, the terminal chlorine atom on the octyl chain provides another site for chemical modification. The primary reaction at this position is nucleophilic substitution, where the chlorine atom, a good leaving group, is displaced by a nucleophile. This allows for the introduction of a wide range of functional groups at the end of the C8 chain, significantly increasing the synthetic utility of the parent molecule.

Potential nucleophiles for this substitution include:

Azide (B81097) ion (N₃⁻) to form an alkyl azide.

Cyanide ion (CN⁻) to form a nitrile, which can be further hydrolyzed to a carboxylic acid.

Iodide ion (I⁻) via the Finkelstein reaction.

Amines (RNH₂) to form secondary amines.

Thiolates (RS⁻) to form thioethers.

This reactivity allows this compound to serve as a bifunctional building block, enabling modifications at both the malonate center and the terminus of the alkyl chain.

Intramolecular Cyclization and Ring-Closure Reactions

The dual functionality of this compound makes it an ideal precursor for intramolecular cyclization reactions. By generating a nucleophile at the malonate position, this internal nucleophile can attack the electrophilic carbon at the end of the alkyl chain, leading to the formation of cyclic structures.

The most common strategy for initiating intramolecular cyclization involves the deprotonation of the α-carbon of the diethyl malonate moiety. pearson.com The methylene hydrogens flanked by two carbonyl groups are acidic (pKa ≈ 13-14) and can be removed by a suitable base, such as sodium ethoxide or potassium carbonate, to form a resonance-stabilized enolate ion. wikipedia.org

This internal carbanion can then attack the terminal alkyl chloride via an intramolecular S_N2 reaction. Given the eight-carbon tether, this reaction leads to the formation of a ten-membered carbocyclic ring containing the malonate functionality. Such reactions are typically performed under high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization. The resulting cyclic malonic ester can be further modified, for example, by hydrolysis and decarboxylation to yield cyclodecanone. pearson.com

This substrate can also be a precursor for large heterocyclic systems. If the chloride is first substituted by a nucleophile containing another reactive site, such as an amine or a hydroxyl group, subsequent reactions can be designed to form large rings. For example, conversion of the chloride to a primary amine, followed by intramolecular amide formation with one of the ester groups, could lead to the synthesis of a macrolactam.

For the direct intramolecular cyclization of this compound, the regiochemistry is predetermined by the structure of the molecule. The nucleophilic attack originates from the α-carbon of the malonate, and the electrophile is the terminal carbon bearing the chlorine atom. This regioselectivity ensures the formation of a single constitutional isomer, the ten-membered ring.

Stereochemical considerations are minimal in this specific cyclization as no new chiral centers are formed in the ring-closing step, assuming the starting material is achiral. However, if the alkyl chain or the malonate group were appropriately substituted, the stereochemical outcome of the cyclization would become a critical factor, potentially influenced by the reaction conditions and the conformational preferences of the transition state.

Strategic Applications of Diethyl 8 Chlorooctyl Propanedioate in Complex Organic Synthesis

Precursor for ω-Functionalized Alkanoic Acids and Their Derivatives

The dual reactivity of diethyl (8-chlorooctyl)propanedioate makes it an ideal starting material for producing long-chain alkanoic acids with functionality at the terminal (ω) position. The malonic ester group serves as a latent carboxylic acid, and the chlorooctyl chain carries a modifiable functional handle.

The most direct application of this compound in this context is through the malonic ester synthesis pathway, a robust method for preparing carboxylic acids from alkyl halides. chemistrysteps.commasterorganicchemistry.com In this case, the alkyl group is already incorporated into the molecule. The synthesis involves the hydrolysis of the two ester groups, typically under basic conditions, followed by acidification and heating to induce decarboxylation, which removes one of the carboxyl groups. chemistrysteps.compatsnap.com This sequence transforms the propanedioate moiety into a single carboxylic acid, yielding 10-chlorodecanoic acid. google.com

Furthermore, the terminal chlorine atom serves as a versatile anchor for introducing other functional groups, leading to a variety of ω-functionalized fatty acids. For example, the chloride can be displaced by a hydroxide (B78521) ion to form 10-hydroxydecanoic acid or by sodium azide (B81097) to produce 10-azidodecanoic acid, a useful intermediate for click chemistry applications. A patent describes a related process where 2-(8-chlorooctyl)-diethyl malonate is converted to 10-chloro decanoic acid ethyl ester. google.com These derivatives are valuable in biochemical studies and as precursors for other complex molecules.

Starting MaterialReaction SequenceProductApplication/Significance
This compound1. Saponification (e.g., NaOH) 2. Acidification & Heat (Decarboxylation)10-Chlorodecanoic acidPrecursor for other ω-functionalized acids. google.com
10-Chlorodecanoic acidNucleophilic Substitution (e.g., NaOH, H₂O)10-Hydroxydecanoic acidMonomer for polyesters, component in natural products.
10-Chlorodecanoic acidNucleophilic Substitution (e.g., NaN₃)10-Azidodecanoic acidBuilding block for bioconjugation via click chemistry.

The structure of this compound is well-suited for the synthesis of specialized monomers for functional polymers. The long C8 chain can be incorporated into a polymer backbone to impart flexibility and specific thermal properties, while the reactive sites—the malonate esters and the terminal chloride—allow for conversion into polymerizable end groups.

For instance, the terminal chloride can be converted into an amine via reactions like the Gabriel synthesis or direct ammonolysis, producing an amino acid monomer suitable for the synthesis of polyamides. Alternatively, reduction of the diethyl ester groups to alcohols (using a strong reducing agent like lithium aluminum hydride) and conversion of the chloride to a hydroxyl group would yield a long-chain triol, a potential cross-linking agent or monomer for polyesters and polyurethanes. The general strategy of using functionalized malonates to create monomers is established in polymer chemistry, such as in the synthesis of acrylate (B77674) monomers containing malonate groups for use in crosslinking reactions. utexas.edunih.gov This highlights the potential of this compound as a precursor to macromolecular building blocks. nih.gov

Functionalization TargetReaction ExampleResulting Monomer TypePotential Polymer Class
Terminal ChlorideConversion to Amine (R-Cl → R-NH₂)ω-Amino malonic esterPolyamide
Ester GroupsReduction to Alcohols (R-COOEt → R-CH₂OH)Long-chain diol with terminal chloridePolyester, Polyurethane
All Reactive SitesReduction of esters & substitution of chlorideLong-chain triolCross-linked Polymers

Synthon in the Assembly of Complex Natural Product Frameworks

In nature, polyketides are synthesized by large enzymes called polyketide synthases (PKSs), which catalyze the sequential condensation of small carboxylic acid units, typically derived from malonyl-CoA. nih.govnih.gov This biological process can be mimicked in the laboratory (biomimetic synthesis) to create natural products and their analogues. Diethyl malonate and its derivatives are central to this strategy, serving as a synthetic equivalent of malonyl-CoA. nih.gov

This compound is a particularly advanced building block for this purpose. nih.gov Here, the malonate portion acts as the "extender unit," providing the two-carbon chain extension after decarboxylation, while the 8-chlorooctyl group can function as a complex "starter unit" or a pre-functionalized segment of the target molecule. nih.gov The synthetic methodology involves the deprotonation of the malonate's acidic α-carbon with a suitable base to form a nucleophilic enolate. chemistrysteps.commasterorganicchemistry.com This enolate can then be reacted with an activated carboxylic acid derivative, such as a thioester (e.g., an N-acetylcysteamine thioester), which mimics the acyl-ACP found in biological PKS pathways. utexas.edu This reaction, a form of the Masamune C-acylation, results in a β-keto ester, effectively extending the carbon chain by two atoms and replicating the key carbon-carbon bond formation catalyzed by the ketosynthase (KS) domain of a PKS module. utexas.edunih.gov The terminal chloride on the octyl chain remains available for later-stage modifications, allowing for the synthesis of complex and specifically functionalized polyketide-like structures.

Contributions to Advanced Materials Science Precursor Synthesis

The unique combination of a long, flexible alkyl chain and two distinct types of reactive functional groups makes this compound a valuable precursor in materials science, particularly for creating functional polymers and the building blocks of supramolecular assemblies.

For functional polymers, the compound serves as a modifiable scaffold. The long octyl chain can be used to control the physical properties of the final material, such as its glass transition temperature or crystallinity. The terminal chloride and the malonate esters are chemical handles that can be transformed to introduce specific functionalities. For example, converting the chloride to a photo-responsive group or a ligand for metal coordination allows for the design of smart polymers that respond to external stimuli.

In the field of supramolecular chemistry, the goal is to design molecules that spontaneously self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding or hydrophobic forces. nih.govrsc.org this compound can be chemically transformed into such a building block, often called a tecton. For example, the malonate esters could be hydrolyzed and converted into amides, which are excellent hydrogen-bonding motifs. Simultaneously, the terminal chloride could be substituted with a hydrophilic group (like a quaternary ammonium (B1175870) salt) or a hydrophobic group to control the molecule's amphiphilic character. Such tailored amphiphiles can self-assemble in solution to form complex nanostructures like micelles, vesicles, or nanotubes, which have applications in drug delivery and nanoscience. nih.govrsc.org

Precursor Modification StrategyResulting Molecular FeatureTarget Material ClassPotential Application
Convert chloride to azide; convert esters to amidesAzide for click-chemistry, H-bonding amidesFunctional PolymerSurface modification, hydrogels
Convert chloride to a pyridinium (B92312) salt; hydrolyze estersAmphiphilic molecule (hydrophilic head, hydrophobic tail)Supramolecular Assembly (e.g., micelles)Drug delivery, nano-reactors
Reduce esters to diol; convert chloride to thiolDiol for polymerization, thiol for surface attachmentFunctional PolyesterGold nanoparticle functionalization, smart surfaces

Integration into High-Performance Material Backbones

A comprehensive review of scientific literature and chemical databases did not yield specific research detailing the integration of this compound into the backbones of high-performance materials. While the compound is noted for its utility in organic synthesis and potential in material science, explicit examples and detailed findings of its role as a monomer or comonomer in polymerization to form high-performance materials are not available. Current time information in Brunswick County, US.

The unique structure of this compound, featuring a long, flexible chlorooctyl chain, suggests that its incorporation could influence the mechanical and thermal properties of a polymer. The terminal chloro group offers a reactive handle for post-polymerization modification or for creating graft copolymers. The diethyl propanedioate moiety itself can be a precursor in certain polymerization reactions.

However, without specific studies, any discussion on its role in high-performance materials remains speculative. Data on the types of polymers formed, the conditions of polymerization, and the resulting material properties such as tensile strength, thermal stability, or chemical resistance are not documented.

Due to the lack of available data, no interactive data tables or detailed research findings can be presented for this section. Further research and publication in this specific area are needed to elaborate on the strategic applications of this compound in the realm of high-performance materials.

Computational and Theoretical Investigations of Diethyl 8 Chlorooctyl Propanedioate and Its Reactivity

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations offer profound insights into the electronic characteristics of molecules, which in turn govern their reactivity and physical properties. For Diethyl (8-chlorooctyl)propanedioate, these computational methods elucidate the distribution of electrons within the molecule and identify the orbitals most involved in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter, with a larger gap indicating greater molecular stability and lower reactivity. acadpubl.eu

For this compound, the HOMO is expected to be localized primarily on the propanedioate moiety, specifically involving the non-bonding orbitals of the oxygen atoms of the carbonyl groups. This is analogous to other malonate derivatives where the HOMO is centered on the malonate fragment. researchgate.net The LUMO, conversely, is anticipated to have significant contributions from the antibonding orbitals of the carbonyl groups (π* C=O) and the antibonding orbital of the carbon-chlorine bond (σ* C-Cl). The electron-withdrawing nature of the chlorine atom and the carbonyl groups lowers the energy of the LUMO, making these sites susceptible to nucleophilic attack.

The charge distribution within the molecule, calculated through methods like Natural Bond Orbital (NBO) analysis, would likely show significant partial positive charges on the carbonyl carbons and the carbon atom bonded to the chlorine. The oxygen atoms of the ester groups and the chlorine atom would carry partial negative charges due to their higher electronegativity. libretexts.org This charge distribution is a key determinant of the molecule's electrostatic interactions and reactivity patterns.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound
Molecular OrbitalEnergy (eV)Primary Atomic Orbital Contributions
LUMO+11.85σ* C-C (alkyl chain)
LUMO-0.95π* C=O (ester), σ* C-Cl
HOMO-9.78n O (ester carbonyl), p Cl
HOMO-1-10.52σ C-C (backbone), n O (ester ether)

This table presents hypothetical data based on general principles of FMO theory applied to the structure of this compound.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. fu-berlin.de It is a valuable tool for predicting how a molecule will interact with other charged or polar species. fu-berlin.dersc.org The MEP is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). solubilityofthings.com Green and yellow represent areas of intermediate potential.

In the case of this compound, the MEP map would be expected to show the most negative potential (red) around the carbonyl oxygen atoms of the diethyl propanedioate group, reflecting their high electron density and Lewis basicity. These are the most likely sites for protonation and interaction with electrophiles. A region of negative potential, although likely less intense than that of the carbonyl oxygens, would also be associated with the chlorine atom.

Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the ethyl groups and, most significantly, on the carbon atom attached to the chlorine atom. This positive region on the alkyl chain highlights its susceptibility to nucleophilic attack. The carbonyl carbons would also exhibit a degree of positive potential, though they are sterically more shielded.

Conformational Landscape and Energetic Profiling

Computational methods such as ab initio calculations and Density Functional Theory (DFT) are powerful tools for exploring the conformational space of flexible molecules. rsc.orgacs.orgnih.gov A systematic conformational search involves rotating the molecule around its single bonds and calculating the energy of each resulting conformer. nih.gov More sophisticated methods, such as molecular dynamics simulations, can also be employed to sample the potential energy surface.

For this compound, a conformational search would likely be performed using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G* or larger) to balance computational cost and accuracy. fu-berlin.denih.gov The search would focus on the dihedral angles of the chlorooctyl chain and the C-O bonds of the ester groups. The results would yield a set of low-energy conformers, their relative energies, and the energy barriers for interconversion. It is expected that extended, anti-periplanar conformations of the alkyl chain are generally lower in energy to minimize steric hindrance. mdpi.comxjtlu.edu.cn

The conformational equilibrium of a molecule can be significantly influenced by its environment, particularly the solvent. acs.orgcdnsciencepub.comacs.org In nonpolar solvents, intramolecular interactions, such as dipole-dipole interactions and van der Waals forces, will primarily determine the preferred conformation. For this compound, folded conformations that maximize intramolecular dispersion forces might be favored in the gas phase or nonpolar solvents.

In polar solvents, however, conformations that have a larger dipole moment will be preferentially stabilized. acs.org For the target molecule, extended conformations that expose the polar ester and chloro groups to the solvent may become more populated. The choice of solvent can thus be used to tune the conformational distribution.

Temperature also plays a role in conformational populations. At higher temperatures, the increased thermal energy allows the molecule to overcome rotational barriers more easily, leading to a greater population of higher-energy conformers. nih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers in Different Solvents
ConformerDescriptionRelative Energy in Gas Phase (kcal/mol)Relative Energy in Water (kcal/mol)
1Fully extended alkyl chain0.000.00
2Gauche interaction in alkyl chain0.650.70
3Folded conformation1.502.10
4Kinked chain near chloro group1.801.75

This table presents hypothetical data illustrating the potential influence of the solvent on the relative energies of different conformers. The extended conformer is set as the reference.

Reaction Mechanism Prediction and Energy Barriers

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energy barriers. numberanalytics.comaiche.orgcoe.edu For this compound, two primary types of reactions are of interest: nucleophilic substitution at the chlorinated alkyl chain and hydrolysis of the ester groups.

The reaction of the terminal chlorine with a nucleophile can proceed through either an S(_N)1 or S(_N)2 mechanism. viu.calibretexts.orgalevelchemistry.co.uk Given that it is a primary alkyl halide, an S(_N)2 mechanism is strongly favored. chemistry.coach DFT calculations could model the transition state of the S(_N)2 reaction, where the nucleophile attacks the carbon atom and displaces the chloride ion in a single concerted step. coe.edu The calculated energy barrier for this process would provide an estimate of the reaction rate.

Table 3: Hypothetical Calculated Activation Energies for Key Reactions of this compound
ReactionProposed MechanismNucleophile/CatalystSolventCalculated Activation Energy (kcal/mol)
Nucleophilic SubstitutionS(_N)2CN-DMSO18.5
Nucleophilic SubstitutionS(_N)2I-Acetone22.1
Ester HydrolysisBase-CatalyzedOH-Water15.3
Ester HydrolysisAcid-CatalyzedH3O+Water20.8

This table provides hypothetical activation energies for plausible reactions of this compound, calculated using DFT methods. These values are for illustrative purposes.

Transition State Localization and Reaction Pathway Determination

The reactivity of this compound is primarily centered around two key features: the nucleophilic character of the deprotonated malonate core and the electrophilic carbon atom attached to the chlorine atom at the terminus of the octyl chain. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving this compound.

One of the fundamental reactions of malonic esters is alkylation, which proceeds via the formation of an enolate. chemrxiv.org In the case of this compound, an intramolecular cyclization can occur, where the enolate attacks the electrophilic carbon bearing the chlorine atom. This reaction leads to the formation of a cyclononane (B1620106) derivative. The determination of the reaction pathway for this intramolecular nucleophilic substitution involves locating the transition state (TS) structure connecting the reactant (the enolate of this compound) and the product (the cyclized compound).

Computational chemists employ various algorithms to locate the transition state, which is a first-order saddle point on the potential energy surface. The nature of this stationary point is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the vibrational mode along the reaction coordinate.

The reaction pathway can be visualized by performing an Intrinsic Reaction Coordinate (IRC) calculation, which follows the path of steepest descent from the transition state down to the reactant and product minima. This allows for a detailed understanding of the geometric and electronic changes that occur during the reaction.

Table 1: Calculated Activation Energies for the Intramolecular Cyclization of this compound

Computational MethodSolvent ModelActivation Energy (kcal/mol)
B3LYP/6-31G(d)PCM (Toluene)25.8
M06-2X/6-311+G(d,p)SMD (Acetonitrile)23.5
ωB97X-D/def2-TZVPIEFPCM (DMF)22.9

This table presents hypothetical data representative of what a computational study might find for the intramolecular cyclization. The choice of functional and basis set, as well as the solvent model, can influence the calculated activation energy.

The data in Table 1 illustrates how different levels of theory and solvent models can be used to refine the calculated activation barrier for the intramolecular cyclization. A lower activation energy suggests a more facile reaction. The solvent can play a crucial role by stabilizing the charged transition state, thereby lowering the activation barrier. researchgate.net

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. For this compound, a key regioselective question arises in reactions where both the ester carbonyl groups and the chloroalkyl chain can react. For instance, under certain reduction conditions, it is important to predict whether the ester groups or the chloro group will be reduced.

Computational models can predict regioselectivity by comparing the activation energies of the competing reaction pathways. The pathway with the lower activation barrier will be the kinetically favored one, leading to the major product. For example, in a reaction with a nucleophile, DFT calculations can be used to determine the relative energies of the transition states for nucleophilic attack at the carbonyl carbon of the ester versus the carbon attached to the chlorine. mdpi.com

Another aspect of regioselectivity involves the deprotonation of the α-carbon. While the two α-hydrogens are chemically equivalent in the parent molecule, in a chiral environment or with a bulky base, preferences might emerge.

Table 2: Predicted Regioselectivity in the Reaction of this compound with a Nucleophile

NucleophileReaction SiteCalculated Relative Activation Energy (kcal/mol)Predicted Major Product
Sodium Azide (B81097)C-Cl0.0Substitution at the alkyl chain
Sodium AzideEster C=O15.2
Lithium BorohydrideEster C=O0.0Reduction of the ester
Lithium BorohydrideC-Cl10.5

This is an illustrative table based on general principles of reactivity. The relative activation energies would be determined through detailed computational analysis.

Stereoselectivity

Stereoselectivity is the preferential formation of one stereoisomer over another. If this compound is modified to contain a chiral center, or if it reacts with a chiral reagent, the formation of diastereomers or enantiomers becomes a relevant question.

For instance, if the α-carbon is first alkylated with a different substituent, creating a chiral center, a subsequent intramolecular cyclization would lead to a chiral cyclic product. Computational modeling can be employed to predict the stereochemical outcome of such reactions. youtube.com This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products. The transition state with the lower energy will correspond to the major product, and the predicted diastereomeric or enantiomeric excess can be calculated from the energy difference (ΔΔG‡) using the Eyring equation.

Table 3: Predicted Stereoselectivity in the Cyclization of a Chiral Derivative of this compound

Diastereomeric Transition StateCalculated Relative Free Energy (kcal/mol)Predicted Product Ratio (at 298 K)
TS-A (leading to R-product)0.095
TS-B (leading to S-product)1.85

This table provides a hypothetical example of how computational chemistry can predict stereoselectivity. The actual values would depend on the specific chiral substrate and reaction conditions.

Advanced Analytical Techniques for Elucidating Complex Chemical Behavior of Diethyl 8 Chlorooctyl Propanedioate

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Proofs in Advanced Syntheses (e.g., COSY, HSQC, HMBC for complex products derived from it)

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex molecules derived from Diethyl (8-chlorooctyl)propanedioate. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, 2D techniques are essential for assembling the complete molecular architecture, especially for novel or unexpected products. sdsu.educolumbia.edu

Correlation Spectroscopy (COSY) is a homonuclear correlation technique that reveals proton-proton (¹H-¹H) coupling networks within a molecule. sdsu.edu For a derivative of this compound, a COSY spectrum would display cross-peaks between protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of the entire 8-chlorooctyl chain and confirming the integrity of the ethyl groups in the ester moieties.

Heteronuclear Single Quantum Coherence (HSQC) provides direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This technique is highly effective for assigning the carbon signals in the ¹³C NMR spectrum. For instance, the methylene (B1212753) protons of the octyl chain would show correlations to their corresponding carbon signals, allowing for a precise mapping of the alkyl backbone. Edited HSQC experiments can further differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peaks, providing additional structural confirmation. sdsu.educolumbia.edu

Heteronuclear Multiple Bond Correlation (HMBC) is arguably one of the most powerful 2D NMR techniques for structural elucidation, as it reveals long-range (typically 2-4 bond) correlations between protons and carbons. sdsu.educolumbia.edu This is critical for connecting different spin systems identified in the COSY spectrum and for confirming the positions of substituents and functional groups that lack protons. In the analysis of a complex derivative of this compound, HMBC would be used to establish the connectivity between the carbonyl carbons of the propanedioate moiety and the protons of the ethyl groups and the alkyl chain.

A hypothetical application of these techniques in the structural proof of a complex product formed from this compound is illustrated in the table below.

Technique Observed Correlation (Hypothetical) Structural Information Gained
COSY Cross-peaks between adjacent methylene protons in the octyl chain.Confirms the integrity and connectivity of the C8 alkyl chain.
HSQC Correlation between the proton at the 2-position of the propanedioate and its corresponding carbon.Unambiguously assigns the chemical shifts of the methine proton and carbon at the core of the malonate structure.
HMBC Correlation from the protons of the ethyl ester's CH₂ group to the carbonyl carbon.Confirms the ester functionality and the connection of the ethyl group to the propanedioate core.
HMBC Correlation from the protons on the first methylene of the octyl chain to the methine carbon of the propanedioate.Establishes the point of attachment of the 8-chlorooctyl substituent to the malonate backbone.

High-Resolution Mass Spectrometry for Mechanistic Pathway Interrogation and Impurity Profiling in Research

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of molecules with high accuracy, which is essential for elucidating reaction mechanisms and identifying unknown impurities in synthetic studies involving this compound. nih.gov Unlike standard mass spectrometry, HRMS provides exact mass measurements, allowing for the confident assignment of molecular formulas. miamioh.edu

In mechanistic studies, HRMS can be used to identify transient intermediates and byproducts, providing critical insights into the reaction pathway. For example, in the alkylation of diethyl malonate to form this compound, HRMS could be employed to detect and characterize any over-alkylated or rearranged products, even at very low concentrations. libretexts.org

Impurity profiling is another critical application of HRMS. The synthesis of this compound may result in trace amounts of impurities, such as unreacted starting materials, byproducts from side reactions, or degradation products. HRMS, often coupled with liquid chromatography (LC-HRMS), can separate these impurities and provide their exact masses, facilitating their identification.

The fragmentation patterns observed in the mass spectra of substituted diethyl malonates are highly dependent on the nature of the substituent. A common fragmentation pathway involves the loss of the diethyl malonate moiety. mdpi.com For this compound, characteristic fragmentation patterns would be expected, as outlined in the hypothetical data table below.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Significance in Structural Elucidation
307.1625 [M+H]⁺261.1883C₂H₅OH (Ethanol)Loss of an ethoxy group from one of the ester functions.
307.1625 [M+H]⁺233.1934C₄H₉O₂ (Ethyl acetate)Cleavage of an entire ethyl ester group.
307.1625 [M+H]⁺147.1121C₈H₁₆Cl (1-chlorooctane)Loss of the chlorooctyl side chain, indicating its presence.
307.1625 [M+H]⁺160.0736C₈H₁₅Cl (Chlorooctene)Loss of the chlorooctyl chain with a hydrogen rearrangement.

X-ray Crystallography for Detailed Solid-State Structural and Conformational Analysis (if applicable for specific research problems)

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. This technique is particularly valuable for resolving ambiguities that may remain after spectroscopic analysis and for understanding intermolecular interactions that govern the packing of molecules in a crystal lattice. While obtaining a suitable single crystal of this compound itself may be challenging due to its long, flexible alkyl chain, the analysis of crystalline derivatives can provide invaluable insights.

Research on substituted diethyl malonates has demonstrated the utility of X-ray crystallography in confirming molecular structures and revealing details about their conformation and intermolecular interactions. For instance, the crystal structure of a diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate revealed intermolecular hydrogen bonds of the O-H--O type, which lead to the formation of one-dimensional chains. researchgate.net Another study on diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate showed a three-dimensional supramolecular structure formed through weak C-H--O and C-H--π hydrogen bonds. nih.gov

Should a crystalline derivative of this compound be synthesized, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This data would definitively confirm the connectivity and stereochemistry of the molecule. Furthermore, it would reveal the conformation of the 8-chlorooctyl chain and how the molecules pack in the crystal, which can be influenced by weak intermolecular interactions involving the chlorine atom and the ester carbonyl groups.

Below is a hypothetical data table summarizing the kind of crystallographic data that would be obtained for a derivative of this compound.

Parameter Hypothetical Value for a Derivative Significance
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry elements within the unit cell. researchgate.netnih.gov
a, b, c (Å)10.12, 14.25, 20.54Dimensions of the unit cell.
β (°)101.5Angle of the unit cell for a monoclinic system. researchgate.net
Volume (ų)2890Volume of the unit cell.
Z4Number of molecules in the unit cell. researchgate.net
Calculated Density (g/cm³)1.15Density of the crystal.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Advanced Chromatographic Methodologies (e.g., GC-MS, HPLC, LC-MS/MS) for Reaction Monitoring and Quantitative Analysis in Synthetic Studies

Advanced chromatographic techniques are fundamental for both qualitative and quantitative analysis in synthetic studies involving this compound. These methods are essential for monitoring the progress of reactions, determining the purity of products, and quantifying the compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis. GC-MS is particularly useful for monitoring the alkylation of diethyl malonate, allowing for the separation and identification of the starting material, the desired product, and any potential byproducts. restek.com The mass spectrometer provides structural information for each separated component, aiding in their identification. jmchemsci.com For quantitative analysis, a validated GC-MS method can offer high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. HPLC with various detectors (e.g., UV, refractive index) can be used to monitor the purification of this compound. For quantitative purposes, HPLC offers excellent reproducibility and accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This is the method of choice for trace-level quantification of this compound and its metabolites in complex matrices. nih.gov In an LC-MS/MS experiment, the parent ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific fragment ion is monitored in the second mass analyzer. This selected reaction monitoring (SRM) provides exceptional selectivity and reduces background noise, leading to very low limits of detection. nih.gov

The development of a quantitative chromatographic method requires careful optimization of various parameters, as summarized in the table below for a hypothetical LC-MS/MS method for this compound.

Parameter Optimized Condition (Hypothetical) Rationale
Chromatographic Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)Good retention and separation for moderately polar organic molecules.
Mobile Phase Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B)Provides good peak shape and ionization efficiency.
Flow Rate 0.3 mL/minCompatible with standard ESI-MS interfaces.
Ionization Mode Electrospray Ionization (ESI), PositiveExpected to provide good sensitivity for this ester.
MS/MS Transition m/z 307.2 → 160.1Specific transition for selective and sensitive quantification (Precursor → Product ion).
Linear Range 1 - 1000 ng/mLDefines the concentration range over which the method is accurate and precise.
Limit of Quantification (LOQ) 1 ng/mLThe lowest concentration that can be reliably quantified.

Emerging Research Directions and Future Prospects for Diethyl 8 Chlorooctyl Propanedioate

Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

The synthesis of dialkyl malonates and their subsequent transformations are traditionally reliant on strong bases and organic solvents, which raises environmental and safety concerns. masterorganicchemistry.com Emerging research is actively pursuing greener and more sustainable alternatives applicable to the synthesis and reactions of Diethyl (8-chlorooctyl)propanedioate.

One of the most promising green chemistry techniques is Phase-Transfer Catalysis (PTC) . PTC allows for the alkylation of malonic esters using inorganic bases like potassium carbonate in biphasic systems, often with reduced solvent usage or even under solvent-free conditions. phasetransfercatalysis.comgoogle.comacsgcipr.org This methodology is highly relevant for the synthesis of this compound, which involves the alkylation of diethyl malonate with an 8-chlorooctyl halide. The use of PTC can lead to higher productivity and the use of more benign solvents like toluene (B28343) instead of dipolar aprotic solvents. phasetransfercatalysis.comacsgcipr.org Research in this area focuses on developing more efficient and recyclable phase-transfer catalysts. sci-hub.seacs.org

Another key area of green chemistry is the exploration of biocatalysis . Enzymes, such as lipases, are being investigated for their role in the synthesis and transformation of malonic esters. rsc.orgnih.gov For instance, lipases can be used in hydrolysis, esterification, and transesterification reactions under mild conditions. rsc.org There is potential for enzymatic processes to be developed for the synthesis of this compound or its derivatives, offering a more environmentally friendly route. rsc.orgnih.gov

The use of microwave irradiation is another green approach that can accelerate reactions, often leading to higher yields in shorter time frames and under solvent-free conditions. mdpi.com The solid-liquid phase alkylation of active methylene (B1212753) compounds under microwave conditions has been shown to be effective and can be considered for the synthesis of this compound. mdpi.com

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound:

Green Chemistry ApproachKey AdvantagesRelevance to this compound Synthesis
Phase-Transfer Catalysis (PTC) Use of milder bases, reduced solvent, higher productivity. phasetransfercatalysis.comacsgcipr.orgApplicable to the alkylation of diethyl malonate with 8-chlorooctyl halide. phasetransfercatalysis.com
Biocatalysis Mild reaction conditions, high selectivity, environmentally friendly. rsc.orgnih.govPotential for enzymatic synthesis and transformations of the ester groups. rsc.org
Microwave-Assisted Synthesis Faster reaction times, higher yields, solvent-free conditions. mdpi.comCan be applied to the alkylation step in the synthesis. mdpi.com

Integration into Automated Synthesis Platforms and Flow Chemistry

The integration of chemical synthesis into automated platforms and flow chemistry systems is revolutionizing the way molecules are made, offering enhanced control, safety, and efficiency. acs.orgsyrris.com These technologies are highly applicable to the synthesis and derivatization of this compound.

Flow chemistry , or continuous-flow synthesis, offers significant advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially when dealing with reactive intermediates like enolates. researchgate.netmdpi.commpg.de The synthesis of this compound involves the generation of a malonate enolate, a process that can be finely controlled in a flow reactor. researchgate.net Subsequent reaction with the alkyl halide can also be performed in-line, potentially leading to higher yields and purity. researchgate.net

Automated synthesis platforms enable the rapid optimization of reaction conditions and the generation of libraries of compounds for screening purposes. syrris.commpg.de By integrating flow chemistry with automated systems, a wide range of derivatives of this compound could be synthesized by varying the electrophiles that react with the malonate core or by further functionalizing the chloroalkyl chain. syrris.com This approach allows for the efficient exploration of the chemical space around this scaffold.

The key steps in the synthesis of this compound that can be adapted to flow chemistry include:

Enolate Formation: Continuous and controlled generation of the diethyl malonate enolate using a pumped base. researchgate.net

Alkylation: Immediate reaction of the enolate with a stream of 8-chlorooctyl halide in a microreactor. researchgate.net

In-line Quenching and Work-up: Integration of quenching and initial purification steps within the flow system. acs.org

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is a major driving force in modern organic synthesis, enabling reactions with higher efficiency, selectivity, and broader substrate scope. For this compound, new catalysts could unlock more efficient synthetic routes and novel transformations.

A significant area of research is the development of catalysts for the asymmetric alkylation of malonic esters. While the synthesis of this compound itself does not create a stereocenter, subsequent derivatizations could. Iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates has been shown to produce enantioenriched products with high yield and enantioselectivity. nih.govchemrxiv.orgnih.govorganic-chemistry.org Similar catalytic systems could be explored for introducing chirality into derivatives of this compound.

Furthermore, research into C-H activation offers a powerful tool for the functionalization of the octyl chain of this compound. europa.euacs.orgmt.com Metal-catalyzed C-H functionalization could allow for the introduction of new functional groups at various positions on the alkyl chain, a process that is difficult to achieve with traditional methods. europa.euacs.org

Recent advancements in photoredox catalysis also open up new possibilities. For instance, photoinduced catalytic α-alkylation reactions of active methylene compounds with nonactivated alkenes have been developed, which could be a novel way to synthesize or further functionalize compounds like this compound. nih.govacs.org

The following table highlights some novel catalytic approaches and their potential applications for this compound:

Catalytic SystemApplicationPotential for this compound
Iridium Catalysts Asymmetric allylic alkylation. nih.govchemrxiv.orgnih.govorganic-chemistry.orgSynthesis of chiral derivatives.
Palladium/Rhodium Catalysts C-H activation and functionalization. europa.euacs.orgDerivatization of the octyl chain.
Organophotocatalysts Photoinduced α-alkylation with alkenes. nih.govacs.orgNovel synthetic routes and functionalizations.
Heterogeneous Catalysts Reductive alkylation of active methylene compounds. rsc.orgAlternative synthetic pathways.

Development of New Methodologies for Derivatization Towards Highly Complex Chemical Entities

This compound is a versatile intermediate that can be elaborated into a wide array of more complex molecules. askfilo.comvaia.com The malonic ester synthesis itself is a classic method for preparing substituted acetic acids. masterorganicchemistry.comwikipedia.orgjove.comlibretexts.org

The two ester groups of this compound can be hydrolyzed and decarboxylated to yield 10-chlorodecanoic acid. wikipedia.org However, more advanced derivatizations can be envisioned. For instance, selective mono-hydrolysis of one ester group could provide a handle for further functionalization, leading to the synthesis of molecules with differentiated ester groups. nih.gov

The terminal chloride on the octyl chain is another key functional handle for derivatization. It can readily undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as azides, amines, thiols, or other carbon nucleophiles. This allows for the synthesis of a diverse library of compounds with a common 10-carbon backbone derived from this compound.

Furthermore, the active methylene group can potentially be di-alkylated by repeating the deprotonation and alkylation sequence, allowing for the introduction of a second substituent at the alpha position. masterorganicchemistry.comwikipedia.org This opens up pathways to even more complex and sterically hindered molecular architectures.

The development of new derivatization methodologies, particularly those that can be performed in a selective and controlled manner, will be crucial for unlocking the full synthetic potential of this compound as a precursor to highly complex and potentially biologically active molecules. askfilo.compatsnap.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.